Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-8-7-12(19-15)10-3-5-11(6-4-10)22-14(16)17/h3-8,14H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCHWBPLSCIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 2-chloropyrimidine with 4-(difluoromethoxy)aniline to form an intermediate, which is then reacted with ethyl 2-mercaptoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-CPBA), reducing agents (e.g., LAH, NaBH4), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate has been studied for its diverse biological activities:
- Antimicrobial Activity:
- Cytotoxicity:
- Enzyme Inhibition:
Applications in Medicinal Chemistry
The compound's unique structure makes it a candidate for further development in medicinal chemistry:
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Evaluation:
A study synthesized derivatives based on the thioacetate structure, demonstrating varying degrees of microbial inhibition depending on the substituents attached to the benzene ring. The results indicated that modifications could enhance efficacy against specific bacterial strains . -
Cytotoxicity Assessment:
In vitro studies have shown that ethyl thioacetates can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS). This suggests a mechanism where the compound could be utilized as a lead compound for anticancer drug development . -
Enzymatic Studies:
The potential of this compound as an acetylcholinesterase inhibitor was explored, highlighting its relevance in treating neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate include:
- 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetic acid
- Ethyl 2-((4-(4-(trifluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
- Mthis compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the difluoromethoxy group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate, with the chemical formula , is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a difluoromethoxy group and a thioacetate moiety. The structural formula can be depicted as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. Below are some key areas of biological activity:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with similar structures can have MIC values ranging from 6.25 to 12.5 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Similar Derivative | Staphylococcus aureus | 6.25 |
| Similar Derivative | Escherichia coli | 12.5 |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its interaction with cellular pathways involved in tumor growth. Some findings include:
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal effects:
- Trypanocidal Activity : In related compounds, significant activity against Trypanosoma species has been noted, indicating that this compound may exhibit similar effects .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of compounds related to this compound:
- Antimicrobial Screening : A study published in MDPI evaluated various thiazole derivatives for their antimicrobial efficacy, noting that modifications to the phenyl ring significantly enhanced activity against both bacterial and fungal strains .
- Antitumor Activity : Research on related pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through modulation of cell cycle regulators .
- Synthesis and Biological Evaluation : A comprehensive synthesis study highlighted the importance of thioether linkages in enhancing biological activity, suggesting that this compound could be optimized for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
